molecular formula C13H14IN3OS B5249401 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

Cat. No.: B5249401
M. Wt: 387.24 g/mol
InChI Key: UGSJRRXAYWJNBI-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group at the 5-position of the thiadiazole ring and an iodobenzamide moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Iodobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-iodobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., toluene, dimethylformamide).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of reduced thiadiazole derivatives.

    Coupling Reactions: Formation of new carbon-carbon bonded products.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the iodobenzamide moiety may contribute to its binding affinity and specificity. The compound may also influence signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide can be compared with other thiadiazole derivatives, such as:

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of an iodine atom.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Contains a quinazolinyl moiety instead of a benzamide moiety.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenoxy)acetamide: Features an ethoxyphenoxy group instead of an iodobenzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3OS/c1-2-3-8-11-16-17-13(19-11)15-12(18)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSJRRXAYWJNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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